Cas no 197067-27-9 (3,3-difluoro-2,3-dihydro-1H-indol-2-one)

3,3-difluoro-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoro-1,3-dihydro-2H-Indol-2-one
- 3,3-difluoro-1H-indol-2-one
- 3,3-Difluoroindolin-2-one
- 3,3-Difluoroxindole
- 3,3-difluoro-2,3-dihydro-1H-indol-2-one
- 3,3-Difluoro-1,3-dihydro-indol-2-one
- Difluoroindolin-2-one
- XHA06727
- SCHEMBL318947
- DTXSID80415835
- 3,3-difluoroindol-2-one
- CS-0190162
- CN-0204
- ZB1335
- DB-330865
- AB75832
- MFCD18450082
- A880061
- InChI=1/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12
- 197067-27-9
- AKOS016007214
-
- MDL: MFCD18450082
- Inchi: InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12)
- InChI Key: AORVPBLZSJVLCI-UHFFFAOYSA-N
- SMILES: O=C1C(F)(F)C2=CC=CC=C2N1
Computed Properties
- Exact Mass: 169.03392011g/mol
- Monoisotopic Mass: 169.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 251.0±40.0 ºC (760 Torr),
- Flash Point: 105.6±27.3 ºC,
- Solubility: Dissolution (68 g/l) (25 º C),
3,3-difluoro-2,3-dihydro-1H-indol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-100 MG |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 100MG |
¥ 785.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-10G |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 10g |
¥ 15,708.00 | 2023-03-20 | |
TRC | D670250-50mg |
3,3-Difluoroindolin-2-one |
197067-27-9 | 50mg |
$ 210.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-100MG |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 100MG |
¥ 785.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-250MG |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 250MG |
¥ 1,260.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-5G |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 5g |
¥ 9,424.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2519-1 G |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 95% | 1g |
¥ 3,590.00 | 2021-05-07 | |
eNovation Chemicals LLC | D621522-5G |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 97% | 5g |
$1770 | 2024-07-21 | |
Alichem | A199006966-250mg |
3,3-Difluoroindolin-2-one |
197067-27-9 | 95% | 250mg |
$253.98 | 2023-09-02 | |
eNovation Chemicals LLC | D621522-1G |
3,3-difluoro-2,3-dihydro-1H-indol-2-one |
197067-27-9 | 97% | 1g |
$590 | 2024-07-21 |
3,3-difluoro-2,3-dihydro-1H-indol-2-one Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 3,3-difluoro-2,3-dihydro-1H-indol-2-one
3,3-Difluoro-2,3-Dihydro-1H-Indol-2-One: A Comprehensive Overview
3,3-Difluoro-2,3-dihydro-1H-indol-2-one, also known by its CAS registry number CAS No. 197067-27-9, is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the indole family of heterocyclic compounds, which are widely recognized for their diverse biological activities and applications in drug discovery. The structure of 3,3-difluoro substituents on the indole ring introduces intriguing electronic and steric effects that influence its chemical reactivity and biological interactions.
The synthesis of 3,3-difluoro-indolone derivatives has been a topic of interest in recent years due to their potential as building blocks in medicinal chemistry. Researchers have explored various methodologies to construct this compound efficiently. One notable approach involves the use of fluorination techniques on indole precursors. For instance, a study published in the Journal of Organic Chemistry demonstrated a two-step synthesis involving a Friedel-Crafts acylation followed by selective fluorination using a trifluoromethylating agent. This method not only yields high purity but also provides insights into the regioselectivity of fluorination reactions on indole systems.
The chemical properties of CAS No. 197067-27-9 are heavily influenced by its electronic structure. The presence of two fluorine atoms at the 3-position creates a strong electron-withdrawing effect, which enhances the electrophilicity of the indole ring. This characteristic makes it an attractive substrate for nucleophilic aromatic substitution reactions. Recent studies have shown that this compound can undergo such reactions under mild conditions when activated with appropriate directing groups or catalysts.
In terms of biological activity, 3,3-difluoro-indolone derivatives have been evaluated for their potential as kinase inhibitors and anti-inflammatory agents. A research team from the University of California reported that this compound exhibits moderate inhibitory activity against several protein kinases involved in cancer signaling pathways. Furthermore, preliminary in vitro assays suggest that it may possess anti-inflammatory properties by modulating cytokine production in macrophage cells.
The environmental impact and degradation pathways of CAS No. 197067-27-9 have also been studied to assess its safety profile. According to a recent environmental toxicology report, this compound demonstrates low acute toxicity to aquatic organisms when exposed to concentrations within typical industrial discharge limits. However, further long-term studies are required to fully understand its persistence and bioaccumulation potential in natural ecosystems.
In conclusion, 3,3-difluoro-indolone, with its unique structural features and promising biological properties, continues to be a focal point in both academic research and industrial applications. As new synthetic methods and biological assays emerge, this compound is expected to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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